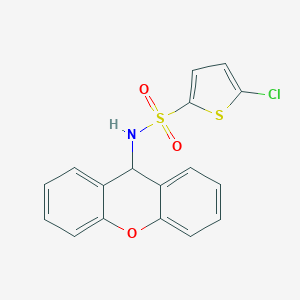
6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4,8-dimethylquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4,8-dimethylquinolin-2(1H)-one, also known as DIQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DIQ belongs to the class of quinoline-based compounds and has shown promising results in the treatment of various diseases.
Mecanismo De Acción
6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4,8-dimethylquinolin-2(1H)-one exerts its therapeutic effects by targeting multiple signaling pathways in cells. In cancer cells, this compound induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. In inflammation, this compound inhibits the NF-κB pathway and reduces the production of pro-inflammatory cytokines. In neurodegenerative disorders, this compound protects neurons by activating the Nrf2/ARE pathway and reducing oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and is well-tolerated in animal models. In addition, this compound has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. This compound has been shown to have a high tissue distribution, indicating that it can reach its target tissues effectively.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4,8-dimethylquinolin-2(1H)-one has several advantages for lab experiments, including its low toxicity, good pharmacokinetic properties, and high tissue distribution. However, this compound has some limitations, including its cost and the complexity of its synthesis method.
Direcciones Futuras
There are several future directions for research on 6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4,8-dimethylquinolin-2(1H)-one. One area of interest is the development of new synthetic methods that can simplify the synthesis process and reduce the cost of this compound. Another area of interest is the optimization of the pharmacokinetic properties of this compound to improve its efficacy in vivo. In addition, there is a need for further research on the mechanism of action of this compound to identify new targets for therapeutic intervention. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of this compound in humans.
Métodos De Síntesis
6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4,8-dimethylquinolin-2(1H)-one can be synthesized through a multistep reaction sequence that involves the condensation of 4,8-dimethyl-2-hydroxyquinoline and 3,4-dihydroisoquinoline-2-sulfonyl chloride in the presence of a base. The resulting intermediate is then treated with a reducing agent to obtain this compound in good yield and purity.
Aplicaciones Científicas De Investigación
6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4,8-dimethylquinolin-2(1H)-one has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and improve cognitive function.
Propiedades
Fórmula molecular |
C20H20N2O3S |
|---|---|
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
6-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-4,8-dimethyl-1H-quinolin-2-one |
InChI |
InChI=1S/C20H20N2O3S/c1-13-10-19(23)21-20-14(2)9-17(11-18(13)20)26(24,25)22-8-7-15-5-3-4-6-16(15)12-22/h3-6,9-11H,7-8,12H2,1-2H3,(H,21,23) |
Clave InChI |
ZPXDQWJUYKFDCJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)NC2=C(C=C(C=C12)S(=O)(=O)N3CCC4=CC=CC=C4C3)C |
SMILES canónico |
CC1=CC(=CC2=C1NC(=O)C=C2C)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-[(4-phenylpiperazin-1-yl)sulfonyl]-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-one](/img/structure/B270566.png)
![6H-[1,3]dioxolo[4,5-g][1,4]benzoxazin-7(8H)-one](/img/structure/B270568.png)
![[4-(4-Acetylpiperazin-1-yl)-3-methylphenyl]amine](/img/structure/B270569.png)
![2-[(4-methylbenzyl)sulfonyl]-N-phenylacetamide](/img/structure/B270571.png)
![N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide](/img/structure/B270573.png)
![N-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}biphenyl-2-carboxamide](/img/structure/B270575.png)
![1-Benzoyl-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B270576.png)

![1-(methylsulfonyl)-N-[4-(pyridin-4-ylmethyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270579.png)
![3,3-Dimethyl-5-oxo-5-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylamino)pentanoic acid](/img/structure/B270585.png)
![5-[4-(1,3-Benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B270586.png)
![2'-(4-oxo-4H-chromen-3-yl)-spiro(bicyclo[2.2.1]hept-2-ene-6,5'-[1,3]dioxane)](/img/structure/B270587.png)
![2-(4-Chlorophenyl)-5-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-oxadiazole](/img/structure/B270588.png)
![N-[2-(2-ethoxyphenoxy)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B270590.png)